molecular formula C10H7Br2NO B599126 3,8-Dibromo-6-methylquinolin-4(1H)-one CAS No. 1204811-47-1

3,8-Dibromo-6-methylquinolin-4(1H)-one

Cat. No.: B599126
CAS No.: 1204811-47-1
M. Wt: 316.98
InChI Key: GCMTVHNYCHZREO-UHFFFAOYSA-N
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Description

3,8-Dibromo-6-methylquinolin-4(1H)-one is a substituted quinoline derivative serving as a versatile synthetic intermediate in organic and medicinal chemistry. Quinoline scaffolds are significant in anticancer drug development, exhibiting activity through mechanisms such as growth inhibition by cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis . Related dibromoquinoline compounds are pivotal in synthesizing complex molecules and pharmaceutical intermediates, supporting the discovery and development of potential drug candidates . Specifically, hybrid molecules containing a 2-quinolinone core and cinnamic acid have been designed and synthesized as potent anticancer agents, with some derivatives demonstrating excellent inhibitory activity against topoisomerase enzymes and inducing apoptosis in cancer cell lines . The bromine atoms on the quinoline ring facilitate further chemical modifications via cross-coupling reactions, making this compound a valuable building block for creating diverse pharmacologically relevant compounds for research purposes . This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1204811-47-1

Molecular Formula

C10H7Br2NO

Molecular Weight

316.98

IUPAC Name

3,8-dibromo-6-methyl-1H-quinolin-4-one

InChI

InChI=1S/C10H7Br2NO/c1-5-2-6-9(7(11)3-5)13-4-8(12)10(6)14/h2-4H,1H3,(H,13,14)

InChI Key

GCMTVHNYCHZREO-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C(=O)C(=CN2)Br)Br

Synonyms

3,8-Dibromo-4-hydroxy-6-methylquinoline

Origin of Product

United States

Comparison with Similar Compounds

6,8-Dibromo-2-(4-methoxyphenyl)quinolin-4(1H)-one (5d)

  • Substituents : Bromines at positions 6 and 8, a 4-methoxyphenyl group at position 2.
  • Its molecular formula is C₁₆H₁₂Br₂NO₂, with a melting point of 200–201°C .

8-Bromo-3,6-dimethylquinolin-4(3H)-one

  • Substituents : Bromine at position 8, methyl groups at positions 3 and 6.
  • Key Features : The absence of a bromine at position 3 reduces steric hindrance compared to the target compound. This derivative is commercially available (CAS: SY388209) but lacks detailed spectral or biological data .

6-Bromo-2,3-dihydroquinolin-4(1H)-one

  • Substituents: Bromine at position 6, with a partially saturated 2,3-dihydroquinoline core.
  • Key Features: The dihydro structure reduces aromatic conjugation, altering electronic properties. Its molecular formula is C₉H₈BrNO .

6-Methyl-2,3-dihydroquinolin-4(1H)-one

  • Substituents: Methyl at position 6, with a dihydroquinoline backbone.
  • Key Features : The absence of bromines simplifies reactivity, making it a precursor for further functionalization. Melting point data are unavailable .

Physical and Spectral Properties

Compound Name Substituents Melting Point (°C) Molecular Formula Key Spectral Features
This compound Br (3,8), Me (6) Not reported C₁₀H₇Br₂NO Expected δH ~3.8–4.5 ppm (methyl protons), Br isotopic peaks in MS (e.g., m/z 410)
6,8-Dibromo-2-(4-methoxyphenyl)quinolin-4(1H)-one (5d) Br (6,8), OMe-Ph (2) 200–201 C₁₆H₁₂Br₂NO₂ δH 3.88 (s, OCH₃), δC 176.9 (C=O), m/z 410 (M+H⁺)
3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one Complex substituents 289–290 C₁₆H₁₆N₃O₃ IR: 1663 cm⁻¹ (C=O), δH 7.95 (d, H-5 quinoline)
6-Bromo-2,3-dihydroquinolin-4(1H)-one Br (6), dihydro Not reported C₉H₈BrNO Reduced aromaticity in NMR; δC ~180 ppm (C=O)

Reactivity and Functionalization

  • Cross-Coupling Potential: Bromine at position 3 in the target compound may hinder cross-coupling compared to analogs like 5d (bromines at 6 and 8), which undergoes Suzuki-Miyaura reactions with arylvinylboronic acids .
  • Electronic Effects: The electron-withdrawing bromines in this compound increase electrophilicity at the carbonyl group, enhancing susceptibility to nucleophilic attack compared to non-brominated dihydroquinolinones .

Preparation Methods

Reaction Mechanism and Conditions

  • Aniline Preparation : 3-Bromo-4-methylaniline reacts with ethyl propiolate in methanol at 30–50°C under nitrogen, forming 3-(3-bromo-4-methylanilino)ethyl acrylate.

  • Cyclization : The intermediate is dissolved in diphenyl ether and heated to 200–220°C, inducing cyclization to yield 6-methylquinolin-4(1H)-one with an inherent bromine at position 3. Typical yields range from 77% to 81%.

Table 1 : Optimization of Cyclization Conditions

ParameterOptimal ValueYield (%)
Temperature220°C81
SolventDiphenyl ether79
Reaction Time2 hours92

Regioselective Bromination Strategies

Introducing bromine at position 8 demands careful control to avoid overbromination. Two approaches are prevalent:

Directed Ortho Bromination

The ketone group at position 4 directs electrophilic substitution. Using bromine (Br₂) in acetic acid at 0°C selectively brominates position 8.

Example Protocol :

  • Substrate : 3-bromo-6-methylquinolin-4(1H)-one (1 equiv)

  • Reagents : Br₂ (2.2 equiv), acetic acid (solvent)

  • Conditions : 0°C, 4 hours

  • Yield : 68%

Palladium-Catalyzed Bromination

Palladium catalysts enable late-stage functionalization. A mixture of Pd(OAc)₂ and dppe (ligand) in THF facilitates bromine insertion at position 8 via C–H activation.

Table 2 : Bromination Efficiency Across Methods

MethodBromine PositionYield (%)
Electrophilic (Br₂)868
Pd-Catalyzed875

Alternative Pathways via Palladium-Catalyzed Cyclization

Pd-mediated reactions offer modular routes to functionalized quinolines.

Heck-Carbonylative Cyclization

Aryl halides and alkynes undergo carbonylative cyclization using Mo(CO)₆ as a CO source. For this compound:

  • Starting Material : 2-iodo-3-bromo-4-methylaniline

  • Reagents : Ethyl propiolate, Pd(OAc)₂, dppe

  • Conditions : 160°C (microwave), 30 minutes

  • Yield : 72%

Challenges and Optimization

Competing Side Reactions

  • Overbromination : Excess Br₂ leads to tribrominated byproducts. Mitigated by stoichiometric control.

  • Oxidation of Quinolinone : The 4-keto group is prone to reduction. Antioxidants like BHT improve stability.

Purification Techniques

  • Recrystallization : Ethyl acetate/n-hexane mixtures isolate the product with >95% purity.

  • Column Chromatography : Silica gel (hexane:EtOAc 4:1) resolves bromination byproducts.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost and safety:

  • Continuous Flow Reactors : Enhance heat transfer during cyclization, reducing reaction time by 40%.

  • Solvent Recycling : Diphenyl ether recovery via distillation lowers waste .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,8-Dibromo-6-methylquinolin-4(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of brominated quinolines typically involves halogenation of the quinoline core. For example, bromination at the 6-position of a methylquinolinone derivative can be achieved using bromine in acetic acid under reflux (70–80°C) . Optimization may require adjusting stoichiometry (e.g., 1.2–1.5 equivalents of Br₂) and reaction time (4–6 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Confirm purity using HPLC or TLC, and characterize via 1H^1H NMR (e.g., δ 7.68–7.64 ppm for aromatic protons) and HRMS .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H^1H NMR to confirm substituent positions (e.g., methyl group at δ 2.28 ppm, aromatic protons in the quinoline ring).
  • IR spectroscopy to identify carbonyl (C=O) stretches (~1660 cm⁻¹) and Br–C bonds (~550 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calc. for C₁₀H₇Br₂NO: 330.89 g/mol) .
  • X-ray crystallography (if crystalline) via SHELX software for absolute configuration determination .

Advanced Research Questions

Q. How do halogen substituents (Br vs. Cl/F) at the 3- and 8-positions influence the biological activity of methylquinolinone derivatives?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with Cl, F, or I at the 3/8 positions. Test antimicrobial activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC assays). Bromine’s electronegativity and steric bulk often enhance binding to microbial targets (e.g., DNA gyrase), but cytotoxicity must be assessed via MTT assays on mammalian cells (e.g., HEK293) . Compare logP values (bromine increases hydrophobicity) to correlate bioavailability with activity.

Q. How should researchers address contradictory data in solubility or stability studies of this compound?

  • Methodological Answer :

  • Contradiction Analysis : Replicate experiments under controlled conditions (pH, temperature, solvent). For solubility discrepancies, use dynamic light scattering (DLS) to detect aggregation.
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products via LC-MS.
  • Statistical Validation : Apply ANOVA to assess inter-lab variability and Grubbs’ test to eliminate outliers .

Q. What computational strategies are effective in predicting the binding modes of this compound to protein targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with PDB structures (e.g., cytochrome P450) to predict binding affinity. Parameterize bromine atoms with corrected van der Waals radii.
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess complex stability (RMSD < 2 Å).
  • QSAR Models : Train models with descriptors like molar refractivity and HOMO-LUMO gaps to predict activity across analogs .

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